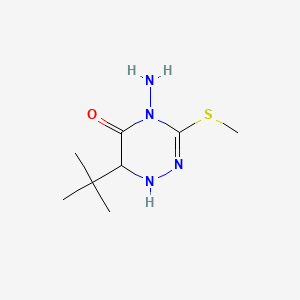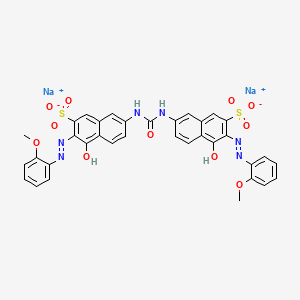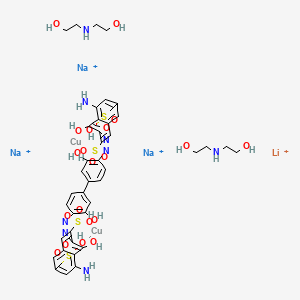
Cuprate(4-), (mu-((3,3'-((3,3'-di(hydroxy-kappaO)(1,1'-biphenyl)-4,4'-diyl)bis(azo-kappaN1))bis(5-amino-4-(hydroxy-kappaO)-2,7-naphthalenedisulfonato))(8-)))bis(2,2'-(imino-kappaN)bis(ethanol-kappaO))di-, lithium trisodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cuprate(4-), (mu-((3,3’-((3,3’-di(hydroxy-kappaO)(1,1’-biphenyl)-4,4’-diyl)bis(azo-kappaN1))bis(5-amino-4-(hydroxy-kappaO)-2,7-naphthalenedisulfonato))(8-)))bis(2,2’-(imino-kappaN)bis(ethanol-kappaO))di-, lithium trisodium is a complex chemical compound with a unique structure
Méthodes De Préparation
The synthesis of this compound involves multiple steps, including the formation of azo bonds and the coordination of copper ions. The reaction conditions typically require controlled temperatures and pH levels to ensure the proper formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azo bonds can be reduced to form amines.
Substitution: The sulfonato groups can participate in substitution reactions with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of this compound involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, this compound is unique due to its complex structure and the presence of multiple functional groups. Similar compounds include:
- **Cuprate(3-), (mu-(7-(2-(3,3’-di(hydroxy-kappaO)-4’-(2-(2-(hydroxy-kappaO)-1-naphthalenyl)diazenyl-kappaN1)(1,1’-biphenyl)-4-yl)diazenyl-kappaN1)-8-(hydroxy…
- Cuprate 3D-FC41648
These compounds share some structural similarities but differ in their specific functional groups and coordination properties, which can lead to differences in their chemical reactivity and applications.
Propriétés
Numéro CAS |
74592-99-7 |
|---|---|
Formule moléculaire |
C40H46Cu2LiN8Na3O20S4+4 |
Poids moléculaire |
1290.1 g/mol |
Nom IUPAC |
lithium;trisodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid;copper;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C32H24N6O16S4.2C4H11NO2.2Cu.Li.3Na/c33-19-11-17(55(43,44)45)5-15-9-25(57(49,50)51)29(31(41)27(15)19)37-35-21-3-1-13(7-23(21)39)14-2-4-22(24(40)8-14)36-38-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-20(34)28(16)32(30)42;2*6-3-1-5-2-4-7;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);2*5-7H,1-4H2;;;;;;/q;;;;;4*+1 |
Clé InChI |
AMMIEIGIBXAZCY-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O.C(CO)NCCO.C(CO)NCCO.[Na+].[Na+].[Na+].[Cu].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


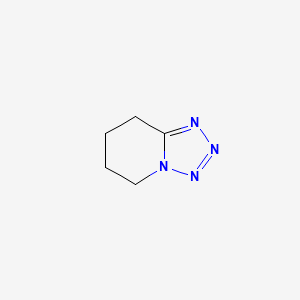
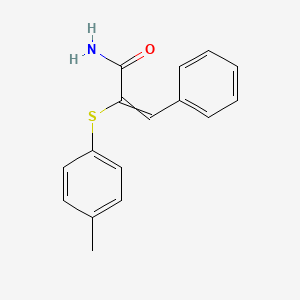
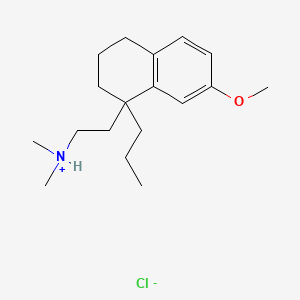
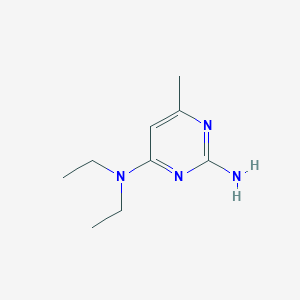
![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)
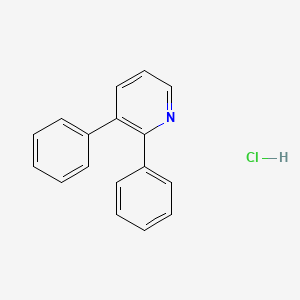
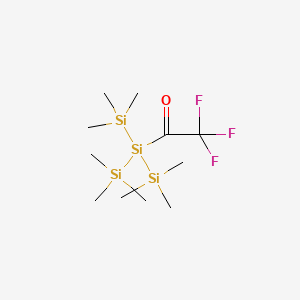
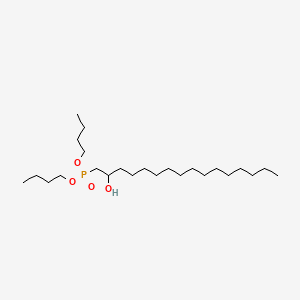
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)

